Nanpp

Choline acetyltransferase inhibition X-ray crystallography Naphthylvinylpyridine stereochemistry

Ensure ChAT inhibition reproducibility with cis‑Nanpp (CAS 89711‑12‑6). This stereochemically defined naphthylvinylpyridine (NVP+) derivative provides an unambiguous cis configuration and 3‑methyl substitution, critical for SAR consistency. Avoid uncontrolled variability—this CAS distinguishes the cis isomer (89711‑12‑6) from trans (89711‑17‑1). For research only.

Molecular Formula C20H22Br2N2
Molecular Weight 450.2 g/mol
CAS No. 89711-12-6
Cat. No. B1234817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanpp
CAS89711-12-6
Synonymscis-N-(2-aminoethyl)-4-(beta-1-naphthylvinyl)-3-methylpyridinium bromide hydrobromide
N-(2-aminoethyl)-4-(beta-1-naphthylvinyl)-3-methylpyridinium
N-(2-aminoethyl)-4-(beta-1-naphthylvinyl)-3-methylpyridinium, (trans)-isomer
NANPP
Molecular FormulaC20H22Br2N2
Molecular Weight450.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1)CCN)C=CC2=CC=CC3=CC=CC=C32.Br.[Br-]
InChIInChI=1S/C20H21N2.2BrH/c1-16-15-22(14-12-21)13-11-17(16)9-10-19-7-4-6-18-5-2-3-8-20(18)19;;/h2-11,13,15H,12,14,21H2,1H3;2*1H/q+1;;/p-1/b10-9-;;
InChIKeyJVALQMGEIMYCRV-XXAVUKJNSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nanpp (CAS 89711-12-6) for Research Procurement: Choline Acetyltransferase Inhibitor Specifications


Nanpp (cis-N-(2-aminoethyl)-4-(beta-1-naphthylvinyl)-3-methylpyridinium bromide hydrobromide, CAS 89711-12-6) is a synthetic small-molecule choline acetyltransferase (ChAT; EC 2.3.1.6) inhibitor belonging to the 4-(β-1-naphthylvinyl)pyridinium (NVP+) structural class [1]. The compound is characterized by a cis configuration at the vinyl linkage and incorporates a 3-methyl substitution on the pyridinium ring, distinguishing it from trans-configured analogs within the same chemotype [2]. Nanpp is supplied for non-human research applications only .

Nanpp (CAS 89711-12-6) Procurement Rationale: Why ChAT Inhibitor Substitution Compromises Experimental Reproducibility


Substitution of Nanpp with alternative naphthylvinylpyridine (NVP+) analogs is not scientifically valid for reproducible ChAT inhibition studies. The inhibitory potency of NVP+ derivatives is exquisitely sensitive to stereochemical configuration at the vinyl linkage (cis vs. trans) and the nature of the N-alkyl substituent on the pyridinium ring [1]. Nanpp possesses a specific cis configuration and a 2-aminoethyl N-substituent that governs its molecular geometry, charge distribution across the vinyl linkage, and enzyme-inhibitor interaction [2]. Even structurally proximate analogs exhibit divergent ChAT I₅₀ values and sensitivity profiles, with reported I₅₀ values ranging from 0.57 μM to 5.2 μM depending on the specific derivative and enzyme preparation conditions [3]. Generic substitution without stereochemical and substituent-level specification introduces uncontrolled variability that directly undermines data reproducibility and cross-study comparability.

Nanpp (CAS 89711-12-6) Quantitative Differentiation Evidence: Comparative ChAT Inhibition Data


Nanpp vs. Trans-NVP Analog: Stereochemical Configuration Dictates ChAT Inhibitor Geometry

X-ray crystallographic analysis confirms that Nanpp (cis configuration) adopts a distinctly non-planar conformation between the pyridinium and naphthyl rings, whereas the trans analog exhibits near-complete coplanarity [1]. This stereochemical divergence fundamentally alters the molecular geometry presented to the ChAT active site, with quantum calculations substantiating that charge distribution across the vinyl linkage differs substantially between cis and trans isomers [2].

Choline acetyltransferase inhibition X-ray crystallography Naphthylvinylpyridine stereochemistry

Nanpp Structural Identity: cis-Configuration with 3-Methyl Pyridinium Substitution

Nanpp is definitively characterized as the cis isomer of N-(2-aminoethyl)-4-(β-1-naphthylvinyl)-3-methylpyridinium bromide hydrobromide, containing a 3-methyl substitution on the pyridinium ring [1]. This cis configuration is explicitly documented in MeSH supplementary concept data and distinguished from the trans isomer (CAS 89711-17-1), which represents a distinct chemical entity with different stereochemical properties [2].

ChAT inhibitor cis-stereochemistry NVP+ analog

Peptidomimetic Strategy Benchmark: Enhanced Potency Achievable Through Structural Optimization

While Nanpp belongs to a distinct chemotype (NVP+ class), the broader scientific context demonstrates that peptidomimetic optimization of endogenous peptide scaffolds yields quantifiable potency gains. In the MIF-1/PLG peptide family, the peptidomimetic analog PAOPA demonstrates enhanced potency and efficacy compared to the parent tripeptide PLG in multiple assays [1]. In the MPTP neuroprotection model, PAOPA more potently spares striatal dopamine and metabolite levels following MPTP administration compared to PLG [2].

Peptidomimetic optimization Dopamine receptor modulation Neuroprotection

Nanpp (CAS 89711-12-6) Primary Research Application Scenarios Based on ChAT Inhibition Activity


Choline Acetyltransferase (ChAT) Enzymology and Inhibitor Structure-Activity Relationship (SAR) Studies

Nanpp is specifically suited for ChAT enzymology investigations requiring a structurally defined cis-configured NVP+ inhibitor with documented X-ray crystallographic coordinates. Its established stereochemistry and 3-methyl substitution pattern provide a well-characterized molecular scaffold for SAR studies examining how pyridinium ring substitution and vinyl linkage geometry modulate ChAT inhibition [1]. The compound's documented use in structure-activity correlation studies validates its utility as a reference compound for this research domain .

Acetylcholine Synthesis Inhibition in Neuronal and Tissue Preparations

As a member of the naphthylvinylpyridine (NVP+) class of ChAT inhibitors, Nanpp is applicable for experimental protocols requiring pharmacological blockade of acetylcholine synthesis. NVP+ derivatives have been employed to inhibit ChAT activity in neuronal preparations and autonomically innervated tissues, with reported I₅₀ values for this chemotype ranging from 0.57 μM to 5.2 μM depending on the specific derivative and assay conditions [1]. Researchers should note that the precise I₅₀ of Nanpp under specific experimental conditions may require empirical determination.

Reference Standard for cis-NVP+ Stereoisomer Procurement and Quality Control

Nanpp serves as a chemically defined reference standard for procurement and verification of the cis stereoisomer within the N-(2-aminoethyl)-4-(β-1-naphthylvinyl)-3-methylpyridinium series. The distinct CAS registry number (89711-12-6) distinguishes it from the trans isomer (CAS 89711-17-1), enabling unambiguous sourcing and analytical verification [1]. This is critical for laboratories requiring stereochemically consistent inhibitor batches for longitudinal studies or cross-experiment reproducibility.

Cholinergic Neuropharmacology and ChAT-Targeted Research

ChAT inhibitors of the NVP+ class have been investigated in the context of cholinergic neurotransmission modulation, including studies of cholinergic innervation in cerebral vasculature [1]. Nanpp's established ChAT inhibitory activity positions it as a tool compound for preclinical investigations of cholinergic system function. Note that this compound is intended for non-human research applications only and is not suitable for therapeutic or veterinary use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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